molecular formula C17H26N2OSi B8797078 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- CAS No. 916259-49-9

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-

Cat. No. B8797078
CAS RN: 916259-49-9
M. Wt: 302.5 g/mol
InChI Key: HJFLZPGJRWEDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- is a useful research compound. Its molecular formula is C17H26N2OSi and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

916259-49-9

Molecular Formula

C17H26N2OSi

Molecular Weight

302.5 g/mol

IUPAC Name

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C17H26N2OSi/c1-12(2)21(13(3)4,14(5)6)19-8-7-16-9-15(11-20)10-18-17(16)19/h7-14H,1-6H3

InChI Key

HJFLZPGJRWEDMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromide x254 (1.1 g, 3.11 mmol) is dissolved in freshly distilled absolute THF (40 ml). A 1.7 M solution of t-BuLi in pentane (1.92 ml, 1.05 eq) is added dropwise at −100° C. under vigorous stirring in a flow of argon. The reaction mixture is stirred for 45 min and meanwhile allowed to heat up slowly to −78° C. After this, a solution of N-formylpiperidine (0.42 g, 1.2 eq, 3.73 mmol) in freshly distilled absolute THF (5 ml) is added dropwise for 5 min. The mixture is allowed to heat up to 0° C. under stirring in the cooling bath, and then poured into a mixture of saturated aqueous NH4Cl (20 ml) and 1:1 hexane/ether mixture (100 ml). The organic phase is separated, dried with anhydrous sodium sulfate, and evaporated. The residue is purified by chromatography on silicagel, CCl4/MeCN) to afford 0.7 g of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde x255.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
hexane ether
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.